An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride
This technical guide provides a detailed analysis of the fundamental physicochemical properties of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its versatile biological activities.[1] This document will focus on two critical parameters for any chemical entity destined for pharmaceutical development: its exact mass and molecular weight. Understanding these properties is foundational for compound characterization, purity assessment, and reaction monitoring.
Introduction to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as anti-ulcer agents, demonstrating the scaffold's broad biological potential.[2] The synthesis of these compounds is an active area of research, with numerous methodologies being developed to access diverse substitution patterns.[3][4] The specific compound of interest, imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride, is a functionalized derivative that can serve as a key building block in the synthesis of more complex molecules.
Core Physicochemical Data
The precise determination of mass and weight at the molecular level is crucial for confirming the identity and purity of a synthesized compound. The following table summarizes the key quantitative data for Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | AiFChem[5], Advanced ChemBlocks[6] |
| Molecular Weight | 183.64 g/mol | AiFChem[5], Advanced ChemBlocks[6] |
| Exact Mass | 183.0563250 Da | PubChem (Computed for Isomer)[7] |
It is important to note that the exact mass listed is a computed value for the isomeric compound imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride.[7] Due to the identical atomic composition, the exact mass for the 7-yl isomer is expected to be the same.
Understanding the Distinction: Exact Mass vs. Molecular Weight
The terms "exact mass" and "molecular weight" are often used interchangeably, but they represent distinct concepts. The diagram below illustrates the relationship between the molecular formula and these two key parameters.
Caption: Relationship between Molecular Formula, Exact Mass, and Molecular Weight.
-
Exact Mass is calculated by summing the masses of the most abundant isotope of each element in the molecule. This value is what is determined by high-resolution mass spectrometry.
-
Molecular Weight (also known as average molecular mass) is calculated by summing the weighted average atomic masses of all the isotopes of each element in the molecule, taking into account their natural abundance. This is the value used for stoichiometric calculations in the laboratory.
Experimental Determination of Exact Mass
The definitive experimental technique for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS). The following protocol outlines a general procedure for the analysis of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this amine-containing compound. The primary amine group is readily protonated to form a [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of the analyte.
-
The measured m/z value of this peak will provide the experimental exact mass of the protonated molecule.
-
Compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula. A mass accuracy of less than 5 ppm is typically expected for confirmation of the elemental composition.
-
Broader Context and Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[1][2] The functional methanamine group at the 7-position provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Accurate mass determination is a critical quality control step in the synthesis of derivatives and ensures the integrity of subsequent biological screening data.
Conclusion
This technical guide has provided a focused overview of the exact mass and molecular weight of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride. A clear distinction between these two fundamental properties has been established, and a standard protocol for the experimental determination of exact mass has been outlined. For researchers and professionals in drug development, a thorough understanding and accurate determination of these parameters are indispensable for the successful advancement of new chemical entities.
References
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride. Retrieved from [Link]
-
MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 5. 1363160-16-0 | Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride - AiFChem [aifchem.com]
- 6. {imidazo[1,2-a]pyridin-7-yl}methanamine hydrochloride 97% | CAS: 1363160-16-0 | AChemBlock [achemblock.com]
- 7. Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride | C8H10ClN3 | CID 74890019 - PubChem [pubchem.ncbi.nlm.nih.gov]
